molecular formula C12H15BrN2O2 B8635924 6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine

6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8635924
M. Wt: 299.16 g/mol
InChI Key: QPYVBPALBBWDFJ-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

6-Bromo-2-(diethoxymethyl)-1-(methylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (Preparation 136, 202 mg, 0.54 mmole) was stirred in methanol (2.4 mL) and 1M sodium hydroxide in water (0.62 mL, 0.62 mmole) was added. The reaction was stirred at 25° C. for 6 hours. The methanol was evaporated and the residue taken up in ethyl acetate (25 mL). The solution was washed with water and brine, the organic layer was concentrated in vacuo to afford the title compound (142 mg, 89%). 1H-NMR (CDCl3, 500 MHz): δ 1.27 (t, J=6.94 Hz, 6H), 3.58-3.72 (m, 4H), 5.73 (m, 1H), 6.59 (m, 1H), 7.48 (m, 1H), 8.65 (s, 1H), 8.84 (br s, 1H, NH).
Name
6-Bromo-2-(diethoxymethyl)-1-(methylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:15]([O:19][CH2:20][CH3:21])[O:16][CH2:17][CH3:18])[N:10](S(C)(=O)=O)[C:4]=2[CH:3]=1.[OH-].[Na+].O>CO>[Br:1][C:2]1[N:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:15]([O:16][CH2:17][CH3:18])[O:19][CH2:20][CH3:21])[NH:10][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
6-Bromo-2-(diethoxymethyl)-1-(methylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Quantity
202 mg
Type
reactant
Smiles
BrC1=CC2=C(C=N1)C=C(N2S(=O)(=O)C)C(OCC)OCC
Name
Quantity
2.4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.62 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
WASH
Type
WASH
Details
The solution was washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC2=C(C=N1)C=C(N2)C(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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